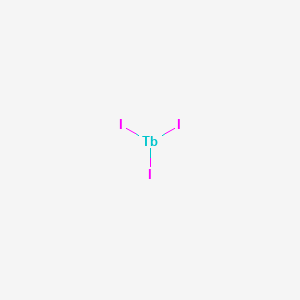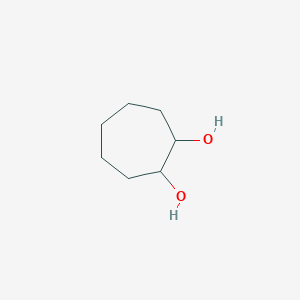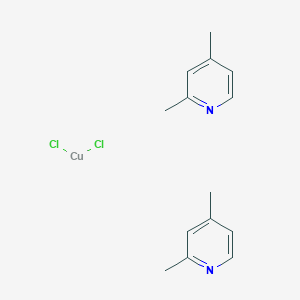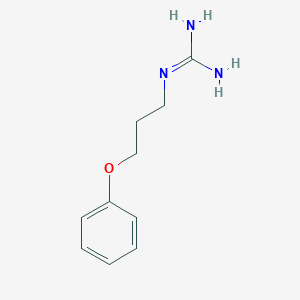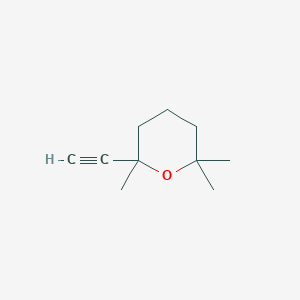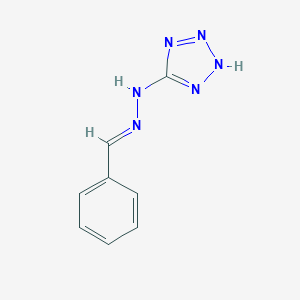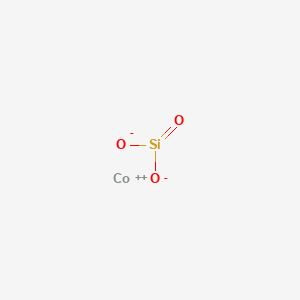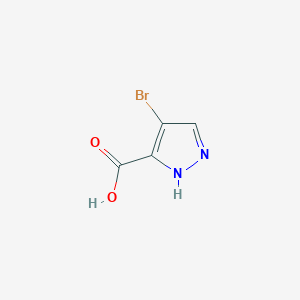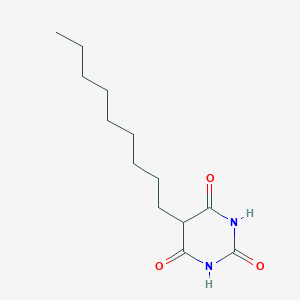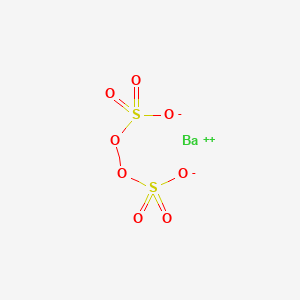
Barium persulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium persulfate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white crystalline powder that is highly soluble in water and has a molecular formula of BaS2O8. Barium persulfate is a strong oxidizing agent and is commonly used as a source of sulfate ions in analytical chemistry. In
Wirkmechanismus
Barium persulfate is a strong oxidizing agent that can react with a wide range of compounds. It can oxidize alcohols, aldehydes, and ketones to their corresponding carboxylic acids. It can also oxidize aromatic compounds to their corresponding quinones. The mechanism of action of barium persulfate involves the transfer of oxygen atoms to the substrate, resulting in the formation of a new product.
Biochemische Und Physiologische Effekte
Barium persulfate is not commonly used in biochemical and physiological research due to its strong oxidizing properties. It can react with biological molecules, leading to the formation of reactive oxygen species (ROS) and oxidative stress. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Barium persulfate is a useful reagent in laboratory experiments due to its strong oxidizing properties. It can be used to oxidize a wide range of compounds and is commonly used in analytical chemistry. However, its strong oxidizing properties can also be a limitation, as it can react with biological molecules and lead to oxidative damage. Careful handling and storage are required to ensure the safety of researchers and the integrity of the samples.
Zukünftige Richtungen
There are several future directions for the use of barium persulfate in scientific research. One area of interest is the development of new synthetic methods using barium persulfate as a catalyst. Another area of interest is the use of barium persulfate in environmental remediation, as it can be used to oxidize organic pollutants in water and soil. Additionally, further research is needed to explore the potential use of barium persulfate in medical applications, such as the treatment of cancer and other diseases.
Conclusion
Barium persulfate is a useful reagent in scientific research and laboratory experiments. It is a strong oxidizing agent that can be used to oxidize a wide range of compounds and is commonly used in analytical chemistry. However, its strong oxidizing properties can also be a limitation, and careful handling and storage are required to ensure the safety of researchers and the integrity of the samples. The future directions for the use of barium persulfate in scientific research are diverse and include the development of new synthetic methods, environmental remediation, and medical applications.
Synthesemethoden
Barium persulfate can be synthesized by the oxidation of barium sulfide with hydrogen peroxide or sodium persulfate. The reaction is exothermic and requires careful control of temperature and pH. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Barium persulfate is widely used in scientific research as an oxidizing agent and a source of sulfate ions. It is commonly used in analytical chemistry to determine the concentration of various substances in a sample. Barium persulfate is also used in the synthesis of organic compounds and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
14392-58-6 |
|---|---|
Produktname |
Barium persulfate |
Molekularformel |
BaO8S2 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
barium(2+);sulfonatooxy sulfate |
InChI |
InChI=1S/Ba.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |
InChI-Schlüssel |
ZCHPOKZMTJTNHI-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2] |
Kanonische SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


